zinc;2,2,2-trifluoroacetate

Vue d'ensemble

Description

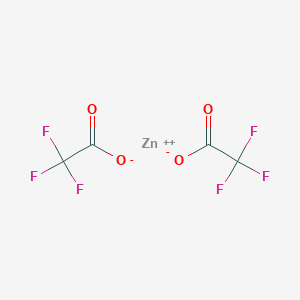

Zinc trifluoroacetate: is a chemical compound with the formula Zn(CF3COO)2 · xH2OThis compound is a white crystalline powder that is soluble in water and organic solvents . It has significant applications in chemical synthesis and catalytic reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc trifluoroacetate can be prepared by dissolving zinc oxide (ZnO) or zinc carbonate (ZnCO3) in trifluoroacetic acid. The solution is then crystallized by evaporation to yield zinc trifluoroacetate hydrate . Another method involves the synthesis of a trifluoroacetate-bridged tetranuclear zinc cluster under mild conditions (∼110 °C) and catalytic transesterification and oxazoline formation .

Industrial Production Methods: In industrial settings, zinc trifluoroacetate is prepared using a highly efficient azeotropic dehydration method. This involves heating the compound at 60 °C in toluene, followed by refluxing the solution to generate white precipitates .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc trifluoroacetate undergoes various types of reactions, including:

Catalytic Reactions: It serves as a catalyst in transesterification and oxazoline formation.

Coordination Chemistry: It acts as a ligand in the formation of metal-organic frameworks.

Common Reagents and Conditions:

Transesterification: Zinc trifluoroacetate is used with methyl esters and alcohols under neutral conditions.

Oxazoline Formation: It is used in the presence of esters, lactones, and carboxylic acids.

Major Products:

Transesterification Products: Various esters and alcohols.

Oxazoline Products: Oxazolines derived from esters, lactones, and carboxylic acids.

Applications De Recherche Scientifique

Catalytic Applications

Zn(TFA)₂ serves as an effective catalyst in various organic reactions, particularly in:

- Transesterification: It facilitates the conversion of esters into other esters or alcohols under mild conditions.

- Oxazoline Formation: Zn(TFA)₂ catalyzes the formation of oxazolines from esters and carboxylic acids, demonstrating high functional group tolerance.

Table 1: Comparison of Catalytic Activity

| Catalyst | Reaction Type | Unique Features |

|---|---|---|

| Zn(TFA)₂ | Transesterification | High yield, mild conditions |

| Zn(OAc)₂ | Transesterification | Less reactive |

| Cu(TFA)₂ | Oxazoline Formation | Different reactivity profile |

Biological Applications

Zn(TFA)₂ has shown promising biological activity, particularly in:

- Antimicrobial Properties: Studies indicate that Zn(TFA)₂ exhibits significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

- DNA/RNA Preservation: A novel fixative containing Zn(TFA)₂ has been developed for molecular pathology, outperforming traditional fixatives in preserving nucleic acids and proteins for downstream analysis.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial effects of Zn(TFA)₂ against MRSA. The results demonstrated that Zn(TFA)₂ had lower MIC values compared to other tested zinc complexes, suggesting its utility in treating resistant bacterial infections.

Case Study 2: Fixative Development

Research on a zinc-based fixative (Z7) incorporating Zn(TFA)₂ showed superior preservation of DNA and RNA compared to standard formalin fixation. This advancement allows for improved molecular analysis techniques such as PCR and RT-PCR.

Industrial Applications

Zn(TFA)₂ is utilized in various industrial processes, including:

- Production of Semi-Synthetic Antibiotic Pesticides: Its role as a catalyst enhances the efficiency of synthesizing complex organic molecules.

- Electrolyte Additive in Zinc-Ion Batteries: Its unique solubility properties make it suitable for use in rechargeable batteries, improving performance metrics.

Mécanisme D'action

Zinc trifluoroacetate exerts its effects primarily through its role as a catalyst in various chemical reactions. It facilitates the formation of metal-organic frameworks and acts as a ligand in coordination chemistry . The compound’s catalytic activity and functional group tolerance are attributed to its ability to form stable complexes with various substrates .

Comparaison Avec Des Composés Similaires

- Zinc trifluoromethanesulfonate

- Zinc acetate

- Zinc trifluoromethanesulfinate

- Zinc di [bis (trifluoromethylsulfonyl)imide]

Comparison: Zinc trifluoroacetate is unique due to its high catalytic activity and functional group tolerance in transesterification and oxazoline formation . Unlike other zinc compounds, it can be synthesized under mild conditions and exhibits broad substrate generality .

Activité Biologique

Zinc;2,2,2-trifluoroacetate (Zn(TFA)₂) is a zinc salt that has garnered attention for its biological activity and applications in various fields, including biochemistry and medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Formula: Zn(CF₃COO)₂

Molecular Weight: 309.46 g/mol

Appearance: White crystalline solid, often encountered in hydrated form (zinc trifluoroacetate hydrate).

Solubility: Soluble in water and organic solvents.

Zinc ions are essential for numerous enzymatic functions and play a critical role in maintaining cellular health. Zn(TFA)₂ acts as a source of zinc ions that participate in various biochemical pathways. The trifluoroacetate moiety enhances the solubility and bioavailability of zinc, facilitating its absorption and utilization in biological systems.

Biological Activity

-

Enzymatic Functions

- Zinc is a cofactor for over 300 enzymes, influencing processes such as DNA synthesis, protein folding, and cell signaling. Zn(TFA)₂ contributes to these functions by providing a readily available source of zinc ions.

-

Antimicrobial Activity

- Recent studies have shown that zinc complexes exhibit significant antibacterial and antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study reported minimum inhibitory concentration (MIC) values for zinc complexes that indicated their potential as antimicrobial agents .

- Role in Catalysis

Case Study 1: Antimicrobial Properties

A study evaluated the antibacterial effects of several zinc complexes against MRSA. The results indicated that Zn(TFA)₂ exhibited notable antibacterial activity with MIC values significantly lower than those of other tested compounds . This suggests its potential therapeutic application in treating resistant bacterial infections.

Case Study 2: Catalytic Applications

Research demonstrated that Zn(TFA)₂ serves as an effective catalyst for the formation of oxazolines from esters and carboxylic acids. The reaction conditions were optimized to enhance yields, showing that the trifluoroacetate ligand plays a crucial role in stabilizing reactive intermediates during catalysis .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Zinc Acetate | Zn(C₂H₃O₂)₂ | Commonly used in dietary supplements; less reactive |

| Copper(II) Trifluoroacetate | Cu(CF₃COO)₂ | Exhibits different catalytic properties |

| Manganese(II) Trifluoroacetate | Mn(CF₃COO)₂ | Used in electrochemical applications |

| This compound | Zn(CF₃COO)₂ | Enhanced solubility and stability; versatile catalyst |

Q & A

Basic Questions

Q. What are the optimal synthesis conditions for zinc 2,2,2-trifluoroacetate to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Solvent Selection : Anhydrous solvents (e.g., THF or ethanol) minimize hydrolysis of the trifluoroacetate group .

- Temperature Control : Reactions conducted at 20–25°C or under reflux (e.g., ethanol at ~78°C) balance yield and purity .

- Atmosphere : Inert conditions (N₂ or Ar) prevent moisture absorption, critical due to the compound’s hygroscopic nature .

- Monitoring : Techniques like TLC or ¹⁹F NMR track reaction progress and confirm coordination of the trifluoroacetate ligand .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing zinc 2,2,2-trifluoroacetate?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoroacetate coordination (chemical shifts near -75 ppm), while ¹H/¹³C NMR resolves organic moieties .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using CAD-4 diffractometers) determines crystal system (monoclinic) and space group (P2₁) .

- Elemental Analysis : Confirms stoichiometry and purity, critical for reproducibility in catalytic studies .

Advanced Research Questions

Q. How can reaction mechanisms involving zinc 2,2,2-trifluoroacetate in organic transformations be elucidated?

- Methodological Answer :

- Kinetic Profiling : Measure rate constants under varying concentrations to infer intermediate formation .

- Computational Modeling : DFT calculations predict transition states and ligand-exchange pathways, validated by isotopic labeling (e.g., ¹⁸O in trifluoroacetate) .

- Spectroscopic Trapping : Use low-temperature NMR or EPR to capture reactive intermediates during catalysis .

Q. What experimental approaches are used to assess the stability of zinc 2,2,2-trifluoroacetate under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Titrate aqueous solutions of the compound while monitoring decomposition via ¹⁹F NMR or conductivity measurements .

- Thermal Analysis : Thermogravimetric analysis (TGA) quantifies decomposition temperatures, while DSC identifies phase transitions .

- Long-Term Storage : Compare PXRD patterns before and after storage to detect crystallographic changes under controlled humidity .

Q. How should researchers address contradictions in reported data on the catalytic activity of zinc 2,2,2-trifluoroacetate in different solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Test solvents with varying polarity (e.g., DMSO vs. toluene) to correlate activity with dielectric constants .

- Coordination Studies : Use IR spectroscopy to identify solvent-Zinc coordination, which may alter catalytic pathways .

- Reproducibility Protocols : Standardize reaction conditions (e.g., substrate ratios, agitation) to isolate solvent-specific effects .

Q. Key Research Findings

- Structural Insights : X-ray studies confirm a monoclinic lattice (space group P2₁) with Zn²⁺ coordinated to four oxygen atoms from trifluoroacetate ligands .

- Synthetic Challenges : Hygroscopicity necessitates strict anhydrous handling; yields drop significantly in protic solvents due to ligand hydrolysis .

- Catalytic Versatility : The compound acts as a Lewis acid catalyst in esterification and C–C coupling reactions, with activity modulated by solvent coordination .

Propriétés

IUPAC Name |

zinc;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQWRGCXUWPSGY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568587 | |

| Record name | Zinc bis(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21907-47-1 | |

| Record name | Zinc bis(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.